

# Physicochemical Properties & Technical Profile: 4-Chlorothiazole-5-carboxaldehyde

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-Chlorothiazole-5-carboxaldehyde

CAS No.: 104146-17-0

Cat. No.: B008441

[Get Quote](#)

## Executive Summary

**4-Chlorothiazole-5-carboxaldehyde** (CAS: 104146-17-0) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.<sup>[1][2][3][4][5]</sup> As a 5-membered heterocycle with both an electrophilic aldehyde and a potentially displaceable chlorine atom, it serves as a versatile "linchpin" intermediate. Its structural utility lies in the orthogonal reactivity of its functional groups: the aldehyde allows for chain extension (e.g., via Knoevenagel condensation or reductive amination), while the chlorine at the 4-position offers a site for nucleophilic aromatic substitution ( ), albeit requiring specific activation.

## Chemical Identification & Nomenclature

Parameter	Details
IUPAC Name	4-Chloro-1,3-thiazole-5-carbaldehyde
Common Synonyms	4-Chlorothiazole-5-carbaldehyde; 5-Formyl-4-chlorothiazole
CAS Registry Number	104146-17-0
Molecular Formula	
Molecular Weight	147.58 g/mol
SMILES	<chem>C(=O)c1c(Cl)ncs1</chem>
InChI Key	GJTWEAFBOIYNLZ-UHFFFAOYSA-N

## Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from validated structural analogs (e.g., 2,4-dichlorothiazole-5-carbaldehyde) where direct experimental data is proprietary.

Property	Value / Description	Experimental Context
Physical State	Low-melting solid or viscous oil	Often isolated as a semi-solid that liquefies upon slight warming. Highly dependent on purity.
Melting Point	40–50 °C (Estimated)	Analogous 4-methyl derivative melts at 74–78 °C; the chloro-substituent typically lowers lattice energy relative to methyl.
Boiling Point	~254 °C (Predicted at 760 mmHg)	High boiling point suggests vacuum distillation is required for purification (e.g., 100–110 °C at 0.5 mmHg).
Density	1.541 g/cm <sup>3</sup> (Predicted)	Higher density than water due to the sulfur and chlorine atoms.
Solubility	DMSO, DMF, DCM, Methanol	High solubility in polar aprotic solvents. Sparingly soluble in water; hydrolytically unstable in hot aqueous acid.
LogP	~1.10 (Estimated)	Moderate lipophilicity, suitable for cell-permeable drug scaffolds.
Stability	Air and Light Sensitive	Critical: Aldehyde is prone to oxidation to the carboxylic acid. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

## Synthetic Routes & Manufacturing

The synthesis of **4-chlorothiazole-5-carboxaldehyde** is non-trivial due to the deactivating nature of the chlorine atom. The industrial standard for this class of compounds typically

employs the Vilsmeier-Haack Formylation.

## The Vilsmeier-Haack Approach

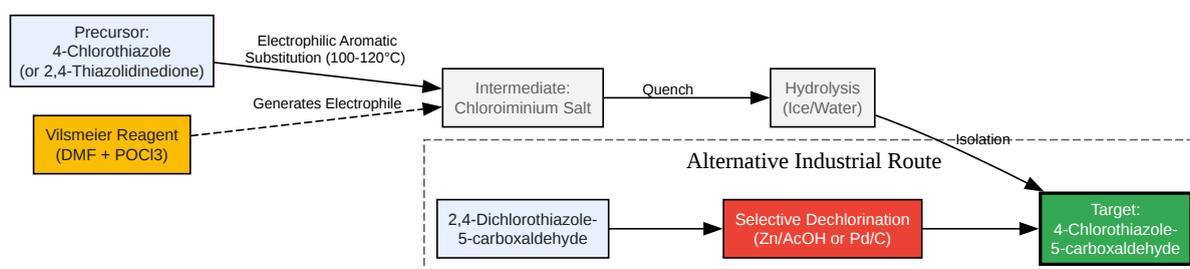
The most robust route involves the formylation of a thiazole precursor. While 2,4-thiazolidinedione is used to make the 2,4-dichloro analog, the 4-chloro variant (with a hydrogen at C2) requires specific precursors or reductive dechlorination.

Core Mechanism:

- Reagent Formation: DMF reacts with   
  
to form the electrophilic Vilsmeier reagent (chloroiminium ion).
- Electrophilic Attack: The thiazole ring, activated by the nitrogen lone pair, attacks the iminium species.
- Hydrolysis: The intermediate imine is hydrolyzed to release the aldehyde.[6]

## Synthetic Workflow Diagram

The following diagram illustrates the Vilsmeier-Haack pathway and the parallel route often used for the 2,4-dichloro analog, which is a common commercial precursor that can be selectively reduced.



[Click to download full resolution via product page](#)

Caption: Synthesis of **4-chlorothiazole-5-carboxaldehyde** via Vilsmeier-Haack formylation and alternative reductive dechlorination.

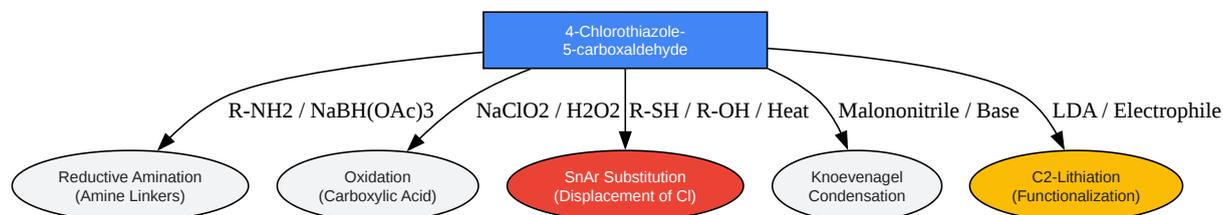
## Reactivity Profile & Medicinal Chemistry Applications

The chemical utility of **4-chlorothiazole-5-carboxaldehyde** stems from its "push-pull" electronic structure. The electron-withdrawing aldehyde at C5 and the electronegative chlorine at C4 create distinct reactive sites.

### Key Reaction Classes[3][4][7]

- C5-Aldehyde Condensations:
  - Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl thiazoles.
  - Reductive Amination: Reacts with primary/secondary amines ( conditions) to form amine-linked scaffolds, common in kinase inhibitors.
- C4-Chlorine Substitution ( ):
  - The C4 position is activated for nucleophilic attack by the adjacent nitrogen and the electron-withdrawing formyl group.
  - Nucleophiles: Thiols, alkoxides, and amines can displace the chlorine, though elevated temperatures or catalysis may be required compared to the more reactive C2 position.
- C2-Proton Lithiation:
  - The C2 proton is acidic. Treatment with bases (e.g., LDA, n-BuLi) allows for lithiation and subsequent functionalization at the C2 position, enabling tri-substituted thiazole libraries.

## Reactivity Map



[Click to download full resolution via product page](#)

Caption: Divergent reactivity profile of the **4-chlorothiazole-5-carboxaldehyde** scaffold.

## Analytical Characterization

For quality control (QC) and structural validation, the following spectral signatures are diagnostic.

### Nuclear Magnetic Resonance (NMR)[9]

- NMR (400 MHz, ):
  - 9.9–10.0 ppm (s, 1H): Characteristic aldehyde proton.
  - 9.1–9.2 ppm (s, 1H): The C2-proton. This signal is significantly deshielded due to the adjacent nitrogen and sulfur atoms.
  - Note: Absence of other signals confirms purity (no alkyl impurities).
- NMR:
  - Expect signals at ~180 ppm (C=O), ~155 ppm (C2), and ~140-150 ppm (C4/C5).

### Mass Spectrometry (MS)

- Ionization: ESI+

- Molecular Ion:  $m/z$  148/150 (148/150) confirms the presence of a single chlorine atom.
- Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (148/150) confirms the presence of a single chlorine atom.

## Handling, Safety, & Storage

- GHS Classification:
  - Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
- Storage Protocol:
  - Temperature: 2–8 °C (Refrigerate).
  - Atmosphere: Store under Argon or Nitrogen. The aldehyde is prone to autoxidation.
  - Container: Amber glass to prevent photodegradation.

## References

- Vilsmeier-Haack Reaction Mechanism & Applications
  - Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. *Organic Reactions*. [\[Link\]](#)
- Synthesis of Thiazole Carboxaldehydes (Analogous 2,4-Dichloro Route)
  - Athmani, S., & Iddon, B. (1992). Synthesis of 2,4-disubstituted thiazoles. *Tetrahedron*. [\[Link\]](#)
- Medicinal Chemistry of Thiazole Scaffolds
  - Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. *Journal of Heterocyclic Chemistry*. [\[Link\]](#)

- Safety & Property Data (GHS/MSDS)
  - PubChem Compound Summary for CID 14501317 (**4-Chlorothiazole-5-carboxaldehyde**). National Center for Biotechnology Information (2025). [[Link](#)]
- Patent Reference (Use in Synthesis)
  - Heterocyclic Inhibitors of Kinases. WO2015/138895.[7] World Intellectual Property Organization. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 2. [92972-48-0|2,4-Dichlorothiazole-5-carbaldehyde|BLD Pharm](#) [[bldpharm.com](https://www.bldpharm.com)]
- 3. [buildingblock.bocsci.com](https://www.buildingblock.bocsci.com) [[buildingblock.bocsci.com](https://www.buildingblock.bocsci.com)]
- 4. [guidechem.com](https://www.guidechem.com) [[guidechem.com](https://www.guidechem.com)]
- 5. PubChemLite - 104146-17-0 (C4H2ClNOS) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 6. Vilsmeier–Haack reaction - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 7. 4-Chlorothiazole-5-carboxaldehyde | 104146-17-0 [[chemicalbook.com](https://www.chemicalbook.com)]
- To cite this document: BenchChem. [Physicochemical Properties & Technical Profile: 4-Chlorothiazole-5-carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008441#physicochemical-properties-of-4-chlorothiazole-5-carboxaldehyde>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)